1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole
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Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring provides a rigid, planar core, while the various substituents (the sulfonyl, prolyl, dimethyl, and nitrophenylthio groups) would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the nitro group on the phenyl ring could potentially undergo reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups present and the overall structure of the molecule. Factors such as polarity, molecular size, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating potential applications. For example, pyrazole derivatives have been studied for their potential biological activity, so this compound could potentially have interesting pharmacological properties .
Properties
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S2/c1-14-21(33-18-9-7-17(8-10-18)27(29)30)15(2)26(24-14)22(28)20-4-3-13-25(20)34(31,32)19-11-5-16(23)6-12-19/h5-12,20H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDGVJPPNFWABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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